Selective GPR151 Modulator Profile: Differentiation from 5-Amino-Isoxazole-4-Carbonitrile Antimicrobial Analogs
This compound was specifically screened in a cell-based high-throughput primary assay to identify activators of GPR151, an orphan G-protein coupled receptor implicated in neuropathic pain and nicotine dependence . This differentiates it from the more common 5-amino-isoxazole-4-carbonitrile derivatives, which are predominantly reported for broad-spectrum antimicrobial and antioxidant activities [1]. The screening data provides a direct, target-specific functional annotation for this precise chemical structure, which is absent for close structural analogs. For instance, while 5-amino-isoxazole-4-carbonitriles (e.g., compounds 4a, 4b, 4d) show antimicrobial activity against E. coli and B. subtilis [1], the target compound's screening profile points towards a distinct application space in GPCR pharmacology.
| Evidence Dimension | Primary Biological Screening Profile |
|---|---|
| Target Compound Data | Screened as an activator of GPR151 in a cell-based HTS assay . |
| Comparator Or Baseline | 5-amino-3-aryl-isoxazole-4-carbonitriles (e.g., 4a, 4b, 4d) showed broad-spectrum antimicrobial activity against E. coli and B. subtilis in disk diffusion assays [1]. |
| Quantified Difference | N/A (Different target and assay type; qualitative differentiation of application space). |
| Conditions | Target compound: Cell-based high throughput primary assay (GPR151). Comparators: Antimicrobial disk diffusion assay against E. coli and B. subtilis. |
Why This Matters
This distinct screening history provides a target-specific rationale for procurement over 5-amino-isoxazole analogs, which are primarily investigated as antimicrobials.
- [1] Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 111. View Source
